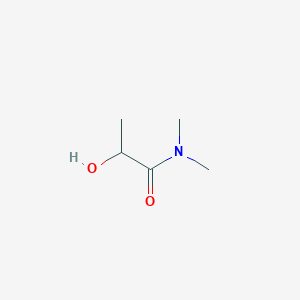

2-Hydroxy-N,N-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLAXBYYVCOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885607 | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35123-06-9 | |

| Record name | N,N-Dimethyllactamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35123-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035123069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35123-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-N,N-dimethylpropanamide (also known as N,N-dimethyllactamide), a versatile chiral molecule with growing interest in various scientific fields. This document details its physicochemical characteristics, synthesis and purification protocols, spectral data, and safety information. Furthermore, it explores its current and potential applications, particularly its role as a chiral building block in organic synthesis and as a green solvent. While direct involvement in specific signaling pathways is not yet elucidated, the biological activities of structurally related compounds are discussed to provide context for future research in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a polar, protic solvent characterized by an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[1][2] This structure, featuring a stereocenter at the second carbon, results in the existence of two enantiomers: (R)- and (S)-2-Hydroxy-N,N-dimethylpropanamide.[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| CAS Number | 35123-06-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.033 g/cm³ (predicted) | [4] |

| Boiling Point | 78.6-79.6 °C at 4 Torr | [4] |

| Flash Point | 109.5 °C (closed cup) | [3] |

| Water Solubility | Miscible | [1] |

| InChI | 1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | [3] |

| InChIKey | YEBLAXBYYVCOLT-UHFFFAOYSA-N | [3] |

| SMILES | CC(O)C(=O)N(C)C | [5] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the amidation of lactic acid derivatives, such as ethyl lactate, with dimethylamine.[6] This reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis via Amidation of Ethyl Lactate

Materials:

-

Ethyl lactate

-

Anhydrous dimethylamine

-

Anhydrous methanol (or other suitable solvent)

-

Sodium methoxide (or other suitable base catalyst)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Distillation apparatus

Procedure:

-

In a sealed reaction vessel, dissolve anhydrous dimethylamine in anhydrous methanol.

-

Add ethyl lactate to the solution. The molar ratio of dimethylamine to ethyl lactate should be optimized, but a slight excess of dimethylamine is typically used.

-

Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Heat the sealed vessel to 70 °C and maintain this temperature for 48 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, N,N-dimethyl lactamide, can be purified by distillation.[6]

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

Purification

Purification of this compound is typically achieved through vacuum distillation to remove unreacted starting materials and the solvent. The purity of the final product can be assessed using standard analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule.

Chemical Reactivity and Applications

Oxidation

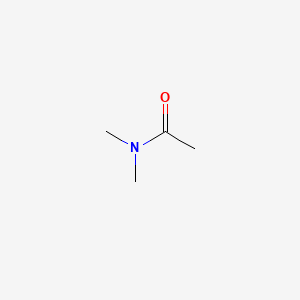

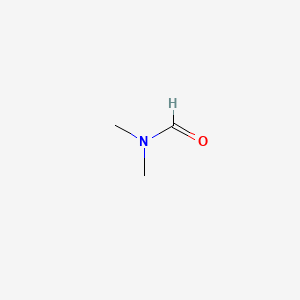

The secondary hydroxyl group in this compound is susceptible to oxidation.[2] Depending on the oxidizing agent and reaction conditions, this can yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide.[2]

Reaction Pathway for Oxidation:

Caption: Oxidation of this compound.

Chiral Synthon

This compound serves as a valuable chiral building block in asymmetric synthesis.[2] It is utilized as a substrate in the kinetic resolution of racemic 2-hydroxyamides, enabling the preparation of optically active derivatives that are crucial for the synthesis of biologically active compounds.[2]

Green Solvent

N,N-dimethyl lactamide is considered a "green solvent" due to its derivation from renewable resources (lactic acid), biodegradability, and low toxicity.[7] It is being explored as a replacement for more hazardous solvents in various applications.[7]

Biological Activity and Relevance in Drug Development

Currently, there is limited specific information available on the biological activity of this compound itself or its direct involvement in cellular signaling pathways. However, its structural analogs and related compounds have been investigated for their biological effects, suggesting potential avenues for future research.

Structural analogs of this compound have been explored for their antiproliferative and apoptotic activities against cancer cell lines. While the direct target and mechanism of action are not fully understood, these findings indicate that the N,N-dimethylpropanamide scaffold could be a starting point for the design of novel therapeutic agents.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this chemical.

Conclusion

This compound is a chiral compound with a range of interesting chemical properties and potential applications. Its role as a chiral synthon and its environmentally friendly profile as a green solvent make it a molecule of significant interest. While its specific biological activities and interactions with signaling pathways remain to be fully elucidated, the bioactivity of its structural analogs suggests that it may hold promise for future drug discovery and development efforts. This technical guide provides a solid foundation of its known properties and methodologies to aid researchers in their exploration of this versatile chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Research Chemical [benchchem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide (CAS 35123-06-9)

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy-N,N-dimethylpropanamide (CAS 35123-06-9), a versatile chiral synthon and solvent. It details the compound's physicochemical properties, chemical reactivity, and key applications in research and industry. This guide is intended for researchers, scientists, and drug development professionals, offering structured data, experimental methodologies, and logical workflows to support advanced chemical synthesis and analysis.

Introduction

This compound, also known as N,N-Dimethyllactamide, is a tertiary amide derivative of lactic acid.[1] Its structure contains a single stereocenter at the second carbon, making it a valuable chiral building block in asymmetric synthesis.[2] The compound is a colorless to pale yellow liquid with high polarity, rendering it soluble in polar solvents like water and alcohols.[1] Its significance is demonstrated in its use as a key substrate for producing optically active 2-hydroxyamide derivatives, which are crucial intermediates for biologically active compounds, asymmetric catalysts, and chiral auxiliaries.[2] Furthermore, it serves as a versatile solvent, sometimes positioned as an alternative to N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[3][4]

Physicochemical and Stereochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its application in both laboratory and industrial settings.[1]

Physical and Chemical Data

The quantitative properties of this compound have been compiled from various sources and are presented for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 35123-06-9 | [5][6][7] |

| Molecular Formula | C₅H₁₁NO₂ | [1][5][6] |

| Molecular Weight | 117.15 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 78.6-79.6 °C @ 4 Torr 200.2 °C @ 760 mmHg | [5][6][8] |

| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Flash Point | 74.9 °C 109.5 °C (closed cup) | [5][8][9] |

| Water Solubility | >5000 g/L at 20 °C | |

| Vapor Pressure | 12 Pa at 20 °C | [6] |

| Refractive Index | 1.45 | [5][8] |

| LogP | -0.5 | [4][8] |

Stereochemistry

The presence of a chiral center at the C2 position means the compound exists as a pair of (R) and (S) enantiomers.[2] The synthesis and separation of these enantiomerically pure forms are critical for their application in stereoselective processes.[2]

| Property | (S)-Enantiomer | (R)-Enantiomer | Source(s) |

| IUPAC Name | (2S)-2-hydroxy-N,N-dimethylpropanamide | (2R)-2-hydroxy-N,N-dimethylpropanamide | [2][10] |

| CAS Number | 31502-31-5 | 193806-12-1 | [2] |

| Optical Rotation | [α]₂₀ᴰ = +12.5° (c=1, CHCl₃) | [α]₂₀ᴰ = -12.3° (c=1, CHCl₃) | [2] |

| InChIKey | YEBLAXBYYVCOLT-BYPYZUCNSA-N | YEBLAXBYYVCOLT-SCSAIBSYSA-N | [2][10] |

Chemical Reactivity and Stability

Under normal conditions, this compound is stable.[1] However, its secondary hydroxyl group makes it susceptible to oxidation.[2] It is known to react with strong oxidizing agents.[11]

Oxidation Reactions

The secondary hydroxyl group can be oxidized to yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide, depending on the oxidizing agent and reaction conditions.[2]

Analytical Methodologies

Determining the enantiomeric purity or enantiomeric excess (e.e.) is crucial for applications in stereoselective synthesis.[2] The most prominent methods for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2]

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess of a sample.

Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (specific ratio, e.g., 90:10 v/v, to be optimized)

-

Sample of this compound dissolved in the mobile phase

-

Reference standards for both (R)- and (S)-enantiomers

Methodology:

-

System Preparation: Equilibrate the chiral column with the prepared mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Chromatographic Run: Run the separation under isocratic conditions. Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Data Acquisition: Record the chromatogram, noting the retention times for each peak.

-

Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of the pure reference standards, if available.

-

Quantification: Integrate the area under each enantiomeric peak. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several fields.

-

Chiral Synthon: It is a key building block for the synthesis of more complex, optically active molecules, including active pharmaceutical ingredients (APIs).[2][12] Its use in the kinetic resolution of racemic 2-hydroxyamides allows for the highly selective preparation of enantioenriched products.[2]

-

Solvent: Due to its high polarity and stability, it is used as a solvent in chemical synthesis and various industrial applications.[1][4] It is marketed as a "green chemical" alternative to other polar aprotic solvents.[3]

-

Agrochemicals: The compound is approved for use as an inert ingredient (solvent/co-solvent) in pesticide formulations applied to growing crops and animals.[13][14]

Biological and Toxicological Profile

The toxicological profile of this compound has been evaluated, particularly in the context of its use in agricultural products. It is generally characterized by low acute toxicity.[14]

| Toxicological Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity | LD₅₀ > 2,000 mg/kg (Virtually nontoxic) | Rat | [11][14] |

| Acute Dermal Toxicity | LD₅₀ > 1,000 mg/kg | Rat | [14] |

| Acute Inhalation Toxicity | LD₅₀ > 1,000 mg/kg | Rat | [14] |

| Dermal Irritation | Not an irritant | Rabbit | [14] |

| Eye Irritation | Mildly irritating | Rabbit | [14] |

| Dermal Sensitization | Not a sensitizer | Mouse | [14] |

| Carcinogenicity | Not expected to be carcinogenic (based on absence of structural alerts) | N/A | [14] |

| Neurotoxicity | Not expected to be neurotoxic | Rat | [14] |

| Developmental Toxicity | Fetal toxicity (reduced bodyweight) observed at 500 mg/kg/day (highest dose tested); NOAEL was 200 mg/kg/day. No maternal toxicity observed. | Rat | [14] |

Based on available data, the compound is not expected to share a common mechanism of toxicity with other substances and is not mutagenic.[14]

Conclusion

This compound (CAS 35123-06-9) is a multifunctional chemical of significant interest to researchers and process chemists. Its value as a chiral building block is well-established, providing a gateway to a wide range of enantiomerically pure molecules. Concurrently, its properties as a polar, stable solvent, coupled with a favorable toxicological profile, position it as a viable component in diverse formulations, from pharmaceuticals to agrochemicals. The methodologies for its analysis, particularly for enantiomeric purity, are robust and essential for its effective application in stereoselective chemistry.

References

- 1. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]

- 2. This compound Research Chemical [benchchem.com]

- 3. N,N-Dimethyl lactamid, 100 ml, glass, CAS No. 35123-06-9 | Alternative Solvents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 35123-06-9 CAS MSDS (Propanamide, 2-hydroxy-N,N-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS#:35123-06-9 | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. (2R)-2-hydroxy-N,N-dimethylpropanamide | C5H11NO2 | CID 816823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. leap.epa.ie [leap.epa.ie]

- 12. This compound [myskinrecipes.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Federal Register :: Propanamide, 2-hydroxy-N, N-dimethyl-; Exemption From the Requirement of a Tolerance [federalregister.gov]

A Technical Guide to the Molecular Structure and Properties of 2-Hydroxy-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N,N-dimethylpropanamide (CAS No: 35123-06-9), also known as N,N-Dimethyllactamide, is a valuable tertiary amide derivative that serves as a versatile chiral synthon in advanced organic synthesis.[1] Its molecular structure, featuring a secondary hydroxyl group adjacent to a tertiary amide, contains a chiral center, making it a critical building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth overview of its molecular structure, physicochemical properties, spectroscopic profile, and key chemical applications, along with generalized experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Identity

This compound possesses the molecular formula C₅H₁₁NO₂.[2] The structure consists of a three-carbon propanamide backbone with a hydroxyl (-OH) group on the second carbon (C2) and two methyl groups attached to the amide nitrogen. The presence of four different substituents (a hydrogen, a methyl group, a hydroxyl group, and a dimethylaminocarbonyl group) on the C2 carbon makes it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-2-hydroxy-N,N-dimethylpropanamide and (S)-2-hydroxy-N,N-dimethylpropanamide.[1] The synthesis of enantiomerically pure forms is crucial for its application in asymmetric catalysis and the development of chiral pharmaceuticals.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | N,N-Dimethyllactamide, Lactamide, N,N-dimethyl-[2][3] |

| CAS Number | 35123-06-9[2] |

| Molecular Formula | C₅H₁₁NO₂[2] |

| Molecular Weight | 117.15 g/mol [2] |

| SMILES | CC(O)C(=O)N(C)C |

| InChI | InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3[2][3] |

| InChIKey | YEBLAXBYYVCOLT-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] It is a polar molecule, enhancing its solubility in water and other polar solvents.[3]

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Liquid[2] |

| Density (Predicted) | 1.033 g/cm³ |

| Boiling Point | 200.2 °C @ 760 mmHg |

| 78.6-79.6 °C @ 4 Torr | |

| Flash Point | 74.9 °C[4] / 109.5 °C (closed cup)[5] |

| Vapor Pressure | 0.1 ± 0.8 mmHg @ 25°C (Predicted) |

| Refractive Index | 1.450[4] |

Spectroscopic Profile

The structural features of this compound can be confirmed using various spectroscopic techniques. The following data is based on typical values and information from spectral databases.

Table 3: ¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Environment | Chemical Shift (δ, ppm) |

| C=O | Amide Carbonyl | 170 - 185 |

| CH-OH | Carbon bearing hydroxyl | 60 - 80 |

| N-(CH₃)₂ | N-Methyl carbons | 37 - 45 |

| CH₃ | Methyl carbon | 10 - 15 |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch | 3550 - 3200 (broad, strong) | Indicates the hydroxyl group. Broadness is due to hydrogen bonding.[6] |

| C-H Stretch | 2950 - 2850 (medium/strong) | Corresponds to the alkyl C-H bonds.[6] |

| C=O Stretch | 1690 - 1630 (strong) | Strong absorption characteristic of the tertiary amide carbonyl group.[6] |

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile intermediate in chemical synthesis.

Kinetic Resolution

A primary application is its use as a racemic substrate in kinetic resolution. A chiral catalyst selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer from the acylated product. This process is fundamental for producing optically active 2-hydroxyamide derivatives.[1]

Oxidation Reaction

The secondary hydroxyl group is susceptible to oxidation.[1] Depending on the oxidizing agent and reaction conditions, it can be converted to the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide, a useful intermediate for further chemical transformations.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound. Researchers should consult primary literature for specific reaction conditions and safety procedures.

Synthesis via Aminolysis of Ethyl Lactate

One of the most common methods for preparing N,N-disubstituted lactamides is the aminolysis of a lactate ester with the corresponding amine.[7]

-

Apparatus: A high-pressure reaction vessel (e.g., a Parr reactor) equipped with a magnetic stirrer and temperature control.

-

Reagents:

-

Ethyl lactate (1.0 eq)

-

Anhydrous dimethylamine (excess, e.g., 2-3 eq)

-

Methanol (as solvent, optional)

-

-

Procedure:

-

Charge the reaction vessel with ethyl lactate and the solvent (if used).

-

Cool the vessel in an ice bath or dry ice/acetone bath.

-

Carefully condense the desired amount of anhydrous dimethylamine into the vessel.

-

Seal the vessel securely according to the manufacturer's instructions.

-

Allow the vessel to warm to room temperature, then heat to the target temperature (e.g., 70°C) with vigorous stirring.[7]

-

Maintain the reaction for the specified time (e.g., 24-48 hours).[7]

-

After the reaction is complete, cool the vessel to below 0°C before carefully venting the excess dimethylamine in a fume hood.

-

Transfer the resulting mixture to a round-bottom flask.

-

Remove the solvent and any residual volatile components under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum to verify the proton environments.

-

Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum to identify the unique carbon signals.

-

-

Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, and integrations to confirm the molecular structure.

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Obtain the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan prior to sample analysis.

-

-

Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H, and C=O functional groups to confirm the compound's identity.

Safety Information

According to aggregated GHS data, this compound may cause skin irritation (H315) and serious eye irritation (H319) in a significant percentage of notifications.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. Propanamide, 2-hydroxy-N,N-dimethyl- | C5H11NO2 | CID 98053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:35123-06-9 | Chemsrc [chemsrc.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-2-Hydroxy-N,N-dimethylpropanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-N,N-dimethylpropanamide, also known as (R)-N,N-dimethyllactamide, is a chiral tertiary amide that has garnered significant interest in the field of organic synthesis. Its value lies in its role as a versatile chiral building block, particularly in the preparation of enantiomerically pure compounds, which is a critical aspect of modern drug development and materials science. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of (R)-2-Hydroxy-N,N-dimethylpropanamide, with a focus on experimental details and logical workflows for researchers and professionals in the chemical and pharmaceutical industries.

Physicochemical Properties

(R)-2-Hydroxy-N,N-dimethylpropanamide is a liquid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some of the reported values, particularly for boiling point and density, are predicted, and experimental values can vary based on measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Liquid | PubChem |

| Boiling Point | 200.2 ± 23.0 °C at 760 mmHg (Predicted) | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | ChemSrc |

| Flash Point | 74.9 ± 22.6 °C (Predicted) | ChemSrc |

| Solubility | Information not readily available, but expected to be soluble in water and polar organic solvents. | |

| InChI Key | YEBLAXBYYVCOLT-SCSAIBSYSA-N | PubChem |

| Canonical SMILES | C--INVALID-LINK--O | PubChem |

Stereochemistry

The chirality of (R)-2-Hydroxy-N,N-dimethylpropanamide is a crucial feature, arising from the stereocenter at the second carbon atom. This chirality dictates its application in asymmetric synthesis.

Figure 1: Stereochemical representation of (R)-2-Hydroxy-N,N-dimethylpropanamide.

Synthesis of (R)-2-Hydroxy-N,N-dimethylpropanamide

The enantioselective synthesis of (R)-2-Hydroxy-N,N-dimethylpropanamide is paramount to its utility. A common and direct approach involves the amidation of enantiopure (R)-lactic acid or its esters with dimethylamine. The following diagram illustrates the general synthetic pathway.

Figure 2: Synthetic pathway for (R)-2-Hydroxy-N,N-dimethylpropanamide.

Experimental Protocol: Synthesis from (R)-Lactic Acid

The following is a generalized experimental protocol based on the reaction of lactic acid with dimethylamine under elevated temperature and pressure. It is crucial to perform this reaction in a suitable pressure vessel with appropriate safety precautions.

Materials:

-

(R)-Lactic acid

-

Dimethylamine (aqueous solution or gas)

-

Pressure reactor

Procedure:

-

Charge the pressure reactor with (R)-lactic acid.

-

Introduce a molar excess of dimethylamine. The reaction can be carried out with an aqueous solution of dimethylamine or by bubbling dimethylamine gas through the lactic acid.

-

Seal the reactor and heat to a temperature in the range of 200-300°C.

-

Maintain the pressure within the range of 100-200 bar.

-

The reaction is typically carried out for a period of 0.5 to 5 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess dimethylamine.

-

The resulting product can be purified by distillation under reduced pressure.

Application in Kinetic Resolution of 2-Hydroxyamides

A primary application of (R)-2-Hydroxy-N,N-dimethylpropanamide is as a substrate in the kinetic resolution of racemic 2-hydroxyamides. This process, often catalyzed by a chiral acyl-transfer catalyst such as (R)-benzotetramisole, allows for the separation of enantiomers by selectively acylating one enantiomer at a much faster rate than the other.

References

Synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (S)-2-Hydroxy-N,N-dimethylpropanamide, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details both chemical and enzymatic methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Chemical Synthesis: Aminolysis of (S)-Ethyl Lactate

A prevalent and high-yielding method for the synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide involves the direct aminolysis of commercially available and enantiomerically pure (S)-ethyl lactate with dimethylamine. This approach is attractive due to its straightforward nature and the use of readily accessible starting materials.

Reaction Scheme

Caption: Chemical synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide.

Quantitative Data

The following table summarizes the reported yields for the chemical synthesis of N,N-dimethyl lactamide from ethyl lactate and dimethylamine. It is presumed that the use of (S)-ethyl lactate as a starting material will yield the (S)-enantiomer of the product, as the reaction conditions are not expected to induce racemization.

| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |

| Ethyl lactate | Anhydrous dimethylamine | Sealed bottle, 70°C, 2 days | 93 | [1] |

| Natural L-(−)-ethyl lactate | Tetrahydrofurfuryl amine | Sealed flask, 75°C | 87 (after distillation) | [2] |

| Methyl lactate | Dimethylamine, H₂SO₄ (catalyst) | Room temperature, 3 weeks | 86 (after distillation) | [1][3] |

Detailed Experimental Protocol

This protocol is based on the procedure described in the patent literature for the synthesis of N,N-dimethyl lactamide[1].

Materials:

-

(S)-Ethyl lactate

-

Anhydrous dimethylamine

-

Pressure-resistant sealed reaction vessel

Procedure:

-

To a pressure-resistant sealed reaction vessel, add (S)-ethyl lactate.

-

Introduce anhydrous dimethylamine into the vessel. A molar excess of dimethylamine is typically used.

-

Seal the vessel and heat the reaction mixture to 70°C.

-

Maintain the temperature and stir the reaction mixture for 48 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent any excess dimethylamine in a well-ventilated fume hood.

-

The crude product can be purified by distillation to yield pure (S)-2-Hydroxy-N,N-dimethylpropanamide.

Enzymatic Synthesis: A Green Alternative

Proposed Enzymatic Workflow

Caption: Proposed enzymatic synthesis workflow.

Principles and Potential Advantages

Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides[4][5][6]. The key advantages of using a nitrile hydratase for the synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide include:

-

High Enantioselectivity: Many nitrile hydratases exhibit excellent enantioselectivity, potentially allowing for the direct production of the desired (S)-enantiomer with high enantiomeric excess (ee)[7][8].

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, reducing energy consumption and the need for harsh reagents[7].

-

Green Chemistry: Biocatalysis is a cornerstone of green chemistry, minimizing waste and environmental impact[9].

General Experimental Considerations

A general protocol for the enzymatic hydration of a nitrile would involve the following steps:

-

Enzyme Selection/Preparation: Selection of a suitable nitrile hydratase with high activity and selectivity towards 2-hydroxypropanenitrile. The enzyme can be used as a whole-cell catalyst or in an immobilized form for enhanced stability and reusability.

-

Reaction Setup: The substrate, (S)-2-hydroxypropanenitrile, would be added to an aqueous buffer solution containing the nitrile hydratase. The pH and temperature would be optimized for the specific enzyme used.

-

Reaction Monitoring: The progress of the reaction would be monitored by techniques such as HPLC or GC to determine the conversion of the nitrile to the amide.

-

Work-up and Purification: Upon completion, the enzyme would be removed (e.g., by filtration if immobilized or centrifugation for whole cells). The product would then be isolated from the aqueous reaction mixture, typically by extraction with an organic solvent, followed by purification techniques like chromatography.

While specific quantitative data for the enzymatic synthesis of (S)-2-Hydroxy-N,N-dimethylpropanamide is not available in the reviewed literature, enzymatic resolutions of similar chiral molecules have been reported to achieve high yields and excellent enantiomeric excess (often >99% ee)[10][11][12]. Further research and screening of nitrile hydratases would be necessary to develop a specific and optimized protocol for this transformation.

References

- 1. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Nitrile hydratase - Wikipedia [en.wikipedia.org]

- 6. Nitrile_hydratase [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyllactamide physical constants

An In-depth Technical Guide to the Physical Constants of N,N-Dimethyllactamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of N,N-Dimethyllactamide (DML), a versatile and increasingly popular green solvent. The information is presented to be a valuable resource for professionals in research, scientific endeavors, and drug development. DML, derived from lactic acid, is a bio-based, biodegradable, and label-free polar, protic solvent.[1][2] Its unique properties make it an excellent and more sustainable alternative to conventional polar solvents like N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), dimethylformamide (DMF), and dimethylacetamide (DMAc).[1]

Core Physical and Chemical Properties

N,N-Dimethyllactamide is an organic compound featuring an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[3] This structure contributes to its high polarity, moderate viscosity, and a relatively high boiling point, which indicates strong intermolecular interactions.[3] It is typically a colorless to pale yellow liquid with a mild odor and is stable under normal conditions.[3]

Data Presentation: Physical Constants of N,N-Dimethyllactamide

The quantitative physical data for N,N-Dimethyllactamide are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-N,N-dimethylpropanamide | [3] |

| Synonyms | Agnique® AMD 3L, Lactamide, N,N-dimethyl- | [3] |

| CAS Number | 35123-06-9 | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Density | 1.046 g/cm³ at 25 °C | [4] |

| Boiling Point | 223 °C | [4] |

| Pour Point / Melting Point | -60 °C (Pour Point) | [4] |

| Flash Point | 103 °C / 108 °C | [4][5] |

| Water Content | ≤ 0.5% | [4] |

| Solubility | Completely miscible with water; Soluble in polar solvents | [3][4] |

Table 2: Physicochemical Parameters

| Parameter | Value | Source(s) |

| Vapor Pressure | 0.08 - 0.2 mmHg at 20 °C | [5] |

| Refractive Index | ~1.45 | - |

| Acid Value | ≤ 2 mg KOH/g | [4] |

| Amine Value | ≤ 2 mg KOH/g | [4] |

Table 3: Viscosity at Various Temperatures

| Temperature (°C) | Approximate Viscosity (mPa·s) |

| -5 | ~25 |

| 0 | ~18 |

| 10 | ~10 |

| 20 | ~7 |

| 30 | ~5 |

| 40 | ~3.5 |

| Note: Viscosity values are estimated from the temperature-viscosity plot provided in the Agnique® AMD 3 L technical information sheet.[4] |

Experimental Protocols

The following section details the methodologies for determining the key physical constants of N,N-Dimethyllactamide, referencing standardized protocols.

Determination of Density (ISO 2811-3: Oscillation Method)

This method determines the density of a liquid by using an oscillator.

-

Principle: A U-shaped tube, either glass or stainless steel, is filled with the sample. The tube is then oscillated, and the resonance frequency is measured. This frequency is directly related to the mass of the liquid in the tube, and therefore its density.

-

Apparatus: A density meter equipped with an oscillating U-tube, a temperature-controlled chamber, and a digital display. A syringe for sample injection.

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and distilled water.

-

Ensure the temperature-controlled chamber is stable at the desired temperature (e.g., 25 °C).

-

Inject the N,N-Dimethyllactamide sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium.

-

Record the density reading from the instrument's display. Perform multiple readings to ensure consistency.

-

Determination of Boiling Point (ASTM D1078)

This test method covers the determination of the distillation range of volatile organic liquids.

-

Principle: A 100-mL sample is distilled under specified conditions that are chosen to provide values comparable to a simple batch distillation. The temperature of the vapor is recorded at various points during the distillation.

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, thermometer, and a heat source.

-

Procedure:

-

Measure 100 mL of the sample into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

Heat the flask at a controlled rate.

-

Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).

-

Continue the distillation and record the temperature at regular intervals as more distillate is collected.

-

The boiling point is typically reported as the temperature at which a specific volume has distilled or as a distillation range.

-

Determination of Pour Point (ISO 3016)

This method determines the lowest temperature at which a liquid will continue to flow under specified conditions.

-

Principle: The sample is first heated and then cooled at a specified rate. It is examined for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the sample is observed is recorded as the pour point.

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

Pour the sample into the test jar to the marked level.

-

Heat the sample to a specified temperature to dissolve any wax crystals.

-

Place the test jar in a cooling bath.

-

At each test temperature, which is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is a movement of the sample.

-

The observation must be completed within 5 seconds.

-

The pour point is taken as 3°C above the temperature at which the liquid shows no movement when the jar is held horizontally for 5 seconds.

-

Determination of Flash Point (DIN EN 22719 / ISO 2719)

This method uses the Pensky-Martens closed-cup tester to determine the flash point of combustible liquids.

-

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Apparatus: Pensky-Martens closed-cup tester with a test cup, lid, stirring device, and ignition source.

-

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Begin heating and stirring at the specified rates.

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Correct the observed flash point to standard atmospheric pressure.

-

Determination of Refractive Index

This is a fundamental property that can be measured using a refractometer.

-

Principle: Based on Snell's Law, a refractometer measures the extent to which light is bent (refracted) when it moves from a prism of known refractive index into the sample. Digital refractometers often use the principle of total internal reflection.

-

Apparatus: An Abbe or digital refractometer, a light source (often built-in, e.g., an LED), and a means of temperature control (e.g., a water bath or Peltier element).

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Ensure the prism surface is clean and dry.

-

Apply a small amount of the N,N-Dimethyllactamide sample to the prism.

-

Allow the sample to reach the desired temperature (e.g., 20°C or 25°C).

-

Observe the reading through the eyepiece (for Abbe refractometers) or on the digital display.

-

Record the refractive index, noting the temperature of the measurement.

-

Determination of Viscosity (Ostwald Viscometer)

This method determines the viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid with a known viscosity.

-

Principle: The time taken for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity is measured. This time is proportional to the kinematic viscosity of the liquid.

-

Apparatus: Ostwald viscometer (a U-shaped glass tube with two bulbs and a capillary section), a temperature-controlled water bath, a stopwatch, and a pipette.

-

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Pipette a precise volume of the N,N-Dimethyllactamide sample into the larger bulb of the viscometer.

-

Place the viscometer in a vertical position in the temperature-controlled bath and allow it to reach thermal equilibrium.

-

Using suction, draw the liquid up through the capillary into the smaller bulb, above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

-

Repeat the measurement several times and calculate the average flow time.

-

The viscosity is calculated by comparing the flow time and density of the sample to those of a reference liquid (like water) measured in the same viscometer under the same conditions.

-

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to N,N-Dimethyllactamide.

References

The Solubility Profile of 2-Hydroxy-N,N-dimethylpropanamide: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2-Hydroxy-N,N-dimethylpropanamide in organic solvents, providing valuable insights for its application in research, drug development, and chemical synthesis.

Introduction

This compound, also known as N,N-dimethyllactamide, is a polar organic compound with the chemical formula C₅H₁₁NO₂. Its structure, featuring both a hydroxyl group and a tertiary amide, imparts a unique combination of polarity and hydrogen bonding capabilities. These characteristics are pivotal in determining its solubility in various organic solvents, a critical parameter for its use as a solvent, reactant, or formulation component in diverse scientific and industrial applications. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Data Presentation

Qualitative Solubility of this compound

Due to the limited availability of specific quantitative data in the public domain, this section provides a qualitative summary of the solubility of this compound in common organic solvents, based on its chemical properties and available literature. The compound's high polarity and ability to act as a hydrogen bond acceptor suggest good solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble to Miscible | The hydroxyl group can participate in hydrogen bonding with protic solvents, and the polar amide group interacts favorably.[1] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The polar nature of these solvents can effectively solvate the polar amide and hydroxyl moieties of the molecule.[2][3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group, but their overall lower polarity may limit miscibility.[2] |

| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polarity that allows for interaction with the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The non-polar nature of aromatic hydrocarbons leads to poor interaction with the highly polar solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity results in very limited solubility.[2] |

Estimated Quantitative Solubility of this compound

To provide a more quantitative perspective, the following table presents solubility data for a structurally similar compound, N,N-dimethylacetamide (DMAc). Given the structural similarities (both are N,N-dimethyl amides), the solubility behavior of DMAc can serve as a useful estimation for that of this compound. It is important to note that the additional hydroxyl group in this compound is expected to enhance its solubility in polar protic solvents compared to DMAc.

| Solvent | Chemical Class | Solubility of N,N-Dimethylacetamide (as an estimate) |

| Water | Polar Protic | Miscible[2][3] |

| Methanol | Polar Protic | Miscible[4] |

| Ethanol | Polar Protic | Miscible[2] |

| Acetone | Polar Aprotic | Miscible[2] |

| Acetonitrile | Polar Aprotic | Miscible[2] |

| Dichloromethane | Halogenated | Miscible[2] |

| Tetrahydrofuran (THF) | Ether | Miscible[2] |

| Ethyl Acetate | Ester | Miscible[2] |

| Toluene | Aromatic Hydrocarbon | Miscible[2] |

| n-Hexane | Aliphatic Hydrocarbon | Poorly Soluble[2] |

| Cyclohexane | Aliphatic Hydrocarbon | Poorly Soluble[2] |

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following section details a robust experimental protocol for the determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5][6]

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or NMR)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

3. Analytical Quantification:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of the dissolved compound.[7][8] A calibration curve should be prepared using standard solutions of known concentrations.

-

Gas Chromatography (GC): GC can also be employed for quantification, particularly for volatile solvents. Similar to HPLC, a calibration curve is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique that can determine the concentration of a solute without the need for a calibration curve of the same compound, by using a certified internal standard.[9][10][11]

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility with solvent polarity.

References

- 1. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. acs.org [acs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

2-Hydroxy-N,N-dimethylpropanamide: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N,N-dimethylpropanamide, also known as N,N-dimethyllactamide, is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, makes it a valuable synthon for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in producing enantiomerically pure compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral building blocks are fundamental to the efficient and stereoselective synthesis of these active pharmaceutical ingredients. This compound serves as a key precursor for the generation of optically active 2-hydroxyamide derivatives, which are integral components of numerous biologically active molecules.[1] The presence of a stereocenter at the C2 position allows for the existence of (R)- and (S)-enantiomers, the separation and selective synthesis of which are crucial for its application in asymmetric synthesis.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| CAS Number | 35123-06-9 | [2] |

| Appearance | Liquid | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 200.2 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 74.9 ± 22.6 °C | [3] |

| Water Solubility | High (inferred from negative LogP) | [3] |

| LogP (Octanol-Water) | -1.20 | [3] |

Synthesis of Racemic this compound

The racemic starting material is commonly synthesized via the aminolysis of a lactate ester, such as ethyl lactate or methyl lactate, with dimethylamine.[4] While several methods exist, a general and scalable approach involves the direct reaction of these precursors.

Experimental Protocol: Synthesis from Ethyl Lactate and Dimethylamine

This protocol describes a common laboratory-scale synthesis of racemic this compound.

Materials:

-

Ethyl lactate

-

Anhydrous dimethylamine (gas or solution in a suitable solvent like methanol)

-

Sealed pressure vessel or a robust sealed tube

-

Distillation apparatus

Procedure:

-

To a pressure-resistant vessel, add ethyl lactate.

-

Cool the vessel to a temperature that allows for the safe condensation and addition of anhydrous dimethylamine.

-

Introduce a molar excess of anhydrous dimethylamine into the vessel containing ethyl lactate.

-

Seal the vessel securely and allow it to warm to room temperature.

-

Heat the reaction mixture to approximately 70°C. The reaction is typically stirred for 48 hours.[3]

-

Monitor the reaction progress by techniques such as TLC or GC-MS to ensure the consumption of the starting materials.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

The resulting crude product is purified by distillation to yield N,N-dimethyl lactamide as a colorless liquid. A yield of approximately 93% can be expected.[3]

Enantioselective Separation: Kinetic Resolution

Kinetic resolution is a highly effective method for obtaining enantiomerically enriched compounds from a racemic mixture. For this compound, a particularly successful approach involves the use of a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM), in an asymmetric acylation reaction.[1]

Principle of Kinetic Resolution

In this process, one enantiomer of the racemic 2-hydroxyamide reacts faster with an acylating agent in the presence of the chiral catalyst than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer.

Experimental Protocol: Kinetic Resolution using (R)-BTM

The following is a general protocol for the kinetic resolution of racemic this compound.

Materials:

-

Racemic this compound

-

(R)-benzotetramisole ((R)-BTM) catalyst

-

Diphenylacetic anhydride (DPAA) as the acylating agent

-

Diisopropylethylamine (i-Pr₂NEt)

-

Anhydrous solvent (e.g., toluene)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in the anhydrous solvent.

-

Add (R)-benzotetramisole ((R)-BTM) (typically 0.1 eq).

-

Add diisopropylethylamine (i-Pr₂NEt) (0.60 eq).[1]

-

Cool the mixture to the desired reaction temperature (e.g., -20°C).

-

Add a solution of diphenylacetic anhydride (DPAA) (0.60 eq) in the anhydrous solvent dropwise.[1]

-

Stir the reaction mixture at this temperature and monitor its progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

-

Once the desired conversion is reached (typically around 50%), quench the reaction.

-

The reaction mixture is then concentrated and purified by silica gel column chromatography to separate the unreacted (S)-2-Hydroxy-N,N-dimethylpropanamide from the acylated (R)-enantiomer.

Quantitative Data from Kinetic Resolution

The efficiency of the kinetic resolution is evaluated by the conversion percentage, the enantiomeric excess (e.e.) of the recovered starting material and the product, and the selectivity factor (s).

| Substrate | Conversion (%) | e.e. (%) of Recovered Alcohol | e.e. (%) of Ester Product | Selectivity (s) | Reference |

| (±)-2-Hydroxy-N,N-dimethylpropanamide | 48 | >99 (S) | 92 (R) | 254 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 1H | CH-OH | |

| ~3.0 | Singlet | 3H | N-CH₃ | |

| ~2.9 | Singlet | 3H | N-CH₃ | |

| ~1.3 | Doublet | 3H | CH-CH₃ | |

| Variable | Broad Singlet | 1H | OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~174 | C=O | |

| ~68 | CH-OH | |

| ~37 | N-CH₃ | |

| ~36 | N-CH₃ | |

| ~20 | CH-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Development

Chiral 2-hydroxyamides are valuable intermediates in the synthesis of pharmaceuticals. While direct applications of this compound in marketed drugs are not extensively documented, its structural analogs have shown significant biological activity, highlighting the potential of this scaffold in drug discovery.

Antiproliferative Activity of Analogs

Structural analogs, such as N-alkyl-3-aryl-3-hydroxy-2,2-dimethylpropanamides, have been investigated for their antiproliferative and apoptotic activity against various cancer cell lines.

| Compound Family | Cancer Cell Lines Tested | IC₅₀ Range (µM) | Reference(s) |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | PC-3, HeLa, HCT-116, MCF-7 | 6.93 - 94.14 | [5] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (e.g., analogs of this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. The protocols and data presented in this guide demonstrate its utility in the preparation of enantiomerically enriched compounds. The successful kinetic resolution of this compound provides a reliable method for accessing both (R)- and (S)-enantiomers, which can be further elaborated into more complex and biologically active molecules. The antiproliferative activity of its analogs underscores the importance of the 2-hydroxyamide scaffold in the design of novel therapeutic agents. This guide serves as a comprehensive resource for researchers looking to employ this compound in their synthetic and drug discovery endeavors.

References

- 1. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 4. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Role of 2-Hydroxy-N,N-dimethylpropanamide in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N,N-dimethylpropanamide, a chiral α-hydroxy amide, serves as a valuable precursor in asymmetric synthesis. Its primary role is not as a traditional, recoverable chiral auxiliary that directs stereochemistry and is later removed. Instead, its significance lies in its function as a prochiral substrate that, through kinetic resolution, yields enantiomerically enriched α-hydroxy amides. These optically pure compounds are crucial chiral building blocks for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. This guide details the application of this compound in asymmetric synthesis, focusing on its kinetic resolution to produce these valuable synthons.

Core Concept: Accessing Chiral Building Blocks through Kinetic Resolution

The central application of racemic this compound in asymmetric synthesis is its use as a substrate in kinetic resolution. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer, both in high enantiomeric excess.

A key methodology in this area is the use of chiral acyl-transfer catalysts. These catalysts selectively acylate one enantiomer of the racemic α-hydroxy amide at a much faster rate than the other. This process allows for the isolation of both the unreacted alcohol and the acylated product with high optical purity.

General Workflow for Kinetic Resolution

The experimental workflow for the kinetic resolution of this compound typically involves the reaction of the racemic α-hydroxy amide with an acylating agent in the presence of a chiral catalyst. The separation of the resulting acylated product from the unreacted alcohol is then performed, usually by chromatography.

Caption: General workflow for the kinetic resolution of this compound.

Quantitative Data from Kinetic Resolution

While specific quantitative data for a wide range of conditions is dispersed across proprietary and academic literature, the following table summarizes representative data for the kinetic resolution of a generic α-hydroxy amide, illustrating the typical outcomes of such a process. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers.

| Entry | Chiral Catalyst | Acylating Agent | Solvent | Time (h) | Conversion (%) | Unreacted Amide ee (%) | Acylated Amide ee (%) | Selectivity (s) |

| 1 | (R)-Benzotetramisole | Isobutyric Anhydride | Toluene | 12 | 50 | >99 (S) | 98 (R) | >200 |

| 2 | Chiral DMAP derivative | Acetic Anhydride | CH₂Cl₂ | 24 | 48 | 95 (R) | 99 (S) | 150 |

Note: This data is illustrative of the kinetic resolution of α-hydroxy amides and may not directly correspond to this compound under all conditions. The specific enantiomer that reacts faster depends on the chirality of the catalyst used.

Experimental Protocols

Below is a representative experimental protocol for the kinetic resolution of a racemic α-hydroxy amide.

General Procedure for Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Chiral acyl-transfer catalyst (e.g., (R)-benzotetramisole)

-

Acylating agent (e.g., isobutyric anhydride)

-

Anhydrous, non-polar solvent (e.g., toluene)

-

Tertiary amine base (e.g., triethylamine, if required)

-

Standard laboratory glassware and purification equipment (chromatography)

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral acyl-transfer catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent, followed by the racemic this compound (1.0 equivalent).

-

If required, add the tertiary amine base (1.0-1.2 equivalents).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the acylating agent (0.5-0.6 equivalents) to the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel to isolate the two enantiomerically enriched compounds.

-

Determine the enantiomeric excess of the isolated products using chiral HPLC or GC analysis.

Application of the Enantiomerically Pure Building Blocks

Once obtained in high enantiomeric purity, (R)- or (S)-2-Hydroxy-N,N-dimethylpropanamide can be utilized in a variety of asymmetric syntheses. The hydroxyl group can be protected, and the α-proton can be removed to form a chiral enolate. This enolate can then react with various electrophiles in a diastereoselective manner, controlled by the existing stereocenter.

Logical Relationship for Subsequent Diastereoselective Reactions

Caption: Logical workflow for the use of enantiopure this compound derivatives.

While the general strategy outlined above is a cornerstone of asymmetric synthesis, specific, well-documented examples detailing the diastereoselective reactions of enolates derived directly from protected this compound with comprehensive quantitative data are not prominently available in the surveyed scientific literature. The focus has largely remained on the synthesis of various chiral α-hydroxy amides and their applications, rather than an in-depth exploration of this specific derivative as a chiral auxiliary.

Conclusion

This compound plays a crucial, albeit indirect, role in asymmetric synthesis. Its primary function is to serve as a readily available racemic precursor that can be efficiently resolved through kinetic resolution. This process provides access to highly valuable, enantiomerically pure α-hydroxy amides, which are versatile chiral building blocks. These synthons can then be incorporated into the synthesis of complex target molecules, where their inherent chirality can influence the stereochemical outcome of subsequent transformations. While its direct application as a removable chiral auxiliary is not widely reported, its role in providing access to these fundamental chiral synthons is of significant importance to the fields of chemical research and drug development.

Introduction: The Imperative of Chirality in Amide Synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Amides

For Researchers, Scientists, and Drug Development Professionals

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and appearing in approximately 40% of all pharmaceutical compounds.[1][2] When an amide's structure incorporates a stereocenter, it becomes a chiral amide. The three-dimensional arrangement, or chirality, of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical control in drug development.[5][6]

The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry and materials science.[7] This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of chiral amides, focusing on key methodologies, quantitative performance, and detailed experimental considerations for professionals in the field.

Core Strategies for Asymmetric Amide Synthesis

The synthesis of single-enantiomer chiral amides relies on several powerful strategies, each with distinct advantages and applications. These methods can be broadly categorized into catalytic asymmetric synthesis, resolution techniques, and the use of chiral auxiliaries.

Catalytic Asymmetric Synthesis

This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making it highly efficient and atom-economical.

-

Enantioselective C-H Amidation : Direct functionalization of C-H bonds is a highly sought-after transformation. Iridium-catalyzed intramolecular benzylic C-H amidation, for example, allows for the formation of γ-lactams in high yields and excellent enantioselectivities from substrates with prochiral Csp³-H bonds.[8] Similarly, rhodium-catalyzed intermolecular allylic C-H amidations have been developed using specialized chiral indenyl ligands.[8]

-